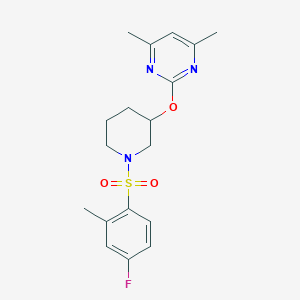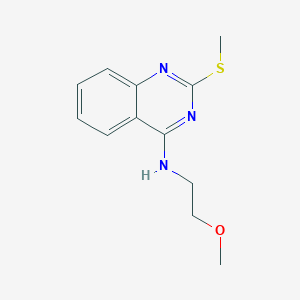
N-(2-methoxyethyl)-2-(methylsulfanyl)-4-quinazolinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxyethyl)-2-(methylsulfanyl)-4-quinazolinamine, also known as PD153035, is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR). It has been extensively studied for its potential application in cancer treatment.
科学的研究の応用
Analgesic Properties
N-(2-methoxyethyl)-2-(methylsulfanyl)-4-quinazolinamine derivatives have shown significant analgesic activities. For instance, compounds synthesized from N-(3-methoxyphenyl)-methyl dithiocarbamic acid exhibited notable analgesic effects, surpassing standard analgesic drugs in efficacy (Osarodion, 2023).
Anti-Inflammatory Activity
Certain derivatives of this compound demonstrate potent anti-inflammatory effects. A study on 1,2-Dihydro-4-quinazolinamines, closely related to N-(2-methoxyethyl)-2-(methylsulfanyl)-4-quinazolinamine, revealed their effectiveness as anti-inflammatory agents in animal models (Tinker et al., 2003).
Antimicrobial and Antibacterial Activities
The compound has shown promising results in antimicrobial and antibacterial activities. For instance, synthesized derivatives demonstrated significant activity against various microorganisms, including Staphylococcus aureus and Escherichia coli (Osarumwense, 2022).
Anticancer Potential
N-(2-methoxyethyl)-2-(methylsulfanyl)-4-quinazolinamine and its derivatives have been explored for their anticancer properties. Studies on similar quinazoline compounds have shown that they can induce apoptosis in cancer cells, suggesting potential as novel anticancer agents (Sirisoma et al., 2010).
Chemical Synthesis and Reactivity
The compound has been a subject of interest in chemical synthesis, leading to the development of various derivatives. Research on related quinazoline compounds has demonstrated diverse chemical reactivities and synthesis methods, contributing to the exploration of novel chemical entities (Al-Salahi, 2010).
Drug Interaction and Transporter Studies
N-(2-methoxyethyl)-2-(methylsulfanyl)-4-quinazolinamine derivatives have been analyzed for their interaction with drug transporters. For example, studies on lapatinib, a derivative, have shown its role in efflux and uptake transporters, providing insights into its disposition and drug interactions (Polli et al., 2008).
特性
IUPAC Name |
N-(2-methoxyethyl)-2-methylsulfanylquinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-16-8-7-13-11-9-5-3-4-6-10(9)14-12(15-11)17-2/h3-6H,7-8H2,1-2H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHBDUJQDQNMUHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=NC(=NC2=CC=CC=C21)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-2-(methylsulfanyl)-4-quinazolinamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2454187.png)
![N~4~-(4-methoxyphenyl)-1-[6-(1,4-thiazinan-4-yl)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2454188.png)
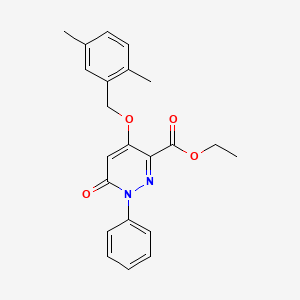
![2-[(3,4-Dimethoxybenzyl)amino]-1,1-diphenyl-1-ethanol](/img/structure/B2454191.png)
![5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]furan-3-carboxylic acid](/img/structure/B2454195.png)
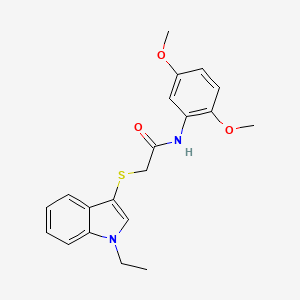
![Tert-butyl 4-[2-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]-2-oxoethyl]piperidine-1-carboxylate](/img/structure/B2454197.png)
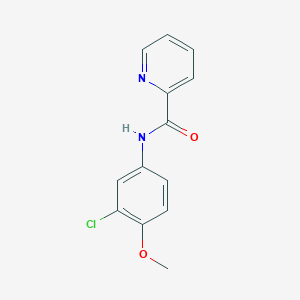
![2-((3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile](/img/structure/B2454201.png)
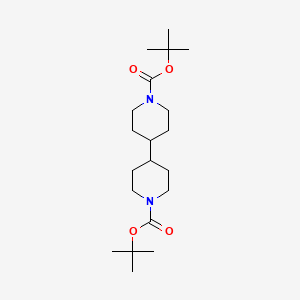
![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(morpholino)methanone](/img/structure/B2454204.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide](/img/structure/B2454205.png)
![3,5-Difluoro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzenesulfonamide](/img/structure/B2454207.png)
